molecular formula C9H16N2O B1378595 1-tert-butyl-5-methoxy-3-methyl-1H-pyrazole CAS No. 1629256-07-0

1-tert-butyl-5-methoxy-3-methyl-1H-pyrazole

Cat. No.: B1378595
CAS No.: 1629256-07-0
M. Wt: 168.24 g/mol
InChI Key: VDPAJGJTHFQGSS-UHFFFAOYSA-N
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Description

1-tert-butyl-5-methoxy-3-methyl-1H-pyrazole is a chemical compound with the molecular weight of 168.24 . It is a liquid at room temperature .

Scientific Research Applications

Synthesis and Structural Characterization

The synthesis and structural characterization of 1H-pyrazole derivatives, including those with tert-butyl and methoxy groups, have been the focus of several studies. These compounds have been synthesized through various methods, including Claisen condensation and cyclization reactions. The structural features are confirmed using techniques such as IR, 1H NMR spectroscopy, mass spectrometry, and X-ray crystallography. Notably, these studies demonstrate the versatility of pyrazole derivatives in forming hydrogen-bonded dimers and exhibiting tautomeric properties (Wang et al., 2013).

Chemical Synthesis

The chemical synthesis of 1H-pyrazole derivatives, including efficient one-pot synthesis methods, highlights their potential in creating valuable intermediates for further chemical transformations. These methods are distinguished by their simplicity, operational ease, and the ability to yield a variety of pyrazole derivatives efficiently (Becerra et al., 2021).

Hydrogen Bonding and Crystal Structures

The study of hydrogen bonding and crystal structures in 1H-pyrazole derivatives reveals intricate patterns of molecular organization. These structures showcase how substituted pyrazoles can engage in diverse hydrogen-bonding interactions, leading to the formation of dimers, chains, and supramolecular structures. Such insights are crucial for understanding the material properties of these compounds and their potential applications in designing new materials (Abonía et al., 2007).

Potential Antitumor Agents

Some 1H-pyrazole derivatives have been explored for their potential as antitumor agents. Through a series of syntheses and screenings, certain compounds have shown promising activity against various cancer cell lines, suggesting their potential in medicinal chemistry and drug development. This research highlights the biological relevance of pyrazole derivatives and their role in developing new therapeutic agents (Abonía et al., 2011).

Small Molecule Fixation

The ability of certain pyrazole derivatives to participate in small molecule fixation, such as carbon dioxide, underscores their potential utility in environmental and synthetic chemistry applications. These reactions can lead to the formation of zwitterionic, bicyclic boraheterocycles, showcasing the versatility of pyrazole derivatives in catalysis and small molecule transformation processes (Theuergarten et al., 2012).

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is harmful by inhalation, in contact with skin, and if swallowed .

Properties

IUPAC Name

1-tert-butyl-5-methoxy-3-methylpyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O/c1-7-6-8(12-5)11(10-7)9(2,3)4/h6H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDPAJGJTHFQGSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)OC)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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